Ethenocytidine triphosphate
Description
Cytidine triphosphate (CTP) is a nucleotide essential for RNA synthesis, phospholipid biosynthesis, and energy transfer in cellular processes . These analogs exhibit unique properties due to specific chemical modifications, enabling diverse applications in molecular biology, antiviral therapy, and enzyme inhibition studies .
Properties
CAS No. |
56405-86-8 |
|---|---|
Molecular Formula |
C11H16N3O14P3 |
Molecular Weight |
507.18 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-oxoimidazo[1,2-c]pyrimidin-6-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H16N3O14P3/c15-8-6(5-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(9(8)16)14-3-1-7-12-2-4-13(7)11(14)17/h1-4,6,8-10,15-16H,5H2,(H,21,22)(H,23,24)(H2,18,19,20)/t6-,8-,9-,10-/m1/s1 |
InChI Key |
HJTKVCQXCJYNNR-PEBGCTIMSA-N |
SMILES |
C1=CN(C(=O)N2C1=NC=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Isomeric SMILES |
C1=CN(C(=O)N2C1=NC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N2C1=NC=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Synonyms |
ethenocytidine triphosphate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of cytidine triphosphate derivatives, highlighting structural modifications, biological roles, and unique features based on the evidence provided:
Table 1: Comparison of Cytidine Triphosphate Analogs
| Compound | Structural Modification | Biological Role | Unique Features | References |
|---|---|---|---|---|
| Cytidine Triphosphate (CTP) | Unmodified cytidine with triphosphate | RNA synthesis, phospholipid metabolism | Substrate for RNA polymerases; regulates aspartate carbamoyltransferase | |
| 5-Iodocytidine Triphosphate (5-ICTP) | Iodine substitution at cytosine C5 | Molecular probes, antiviral research | High steric bulk and electronegativity enhance RT-PCR fidelity and viral inhibition | |
| Deoxycytidine Triphosphate (dCTP) | Deoxyribose sugar (lacks 2'-OH) | DNA synthesis | Critical substrate for DNA polymerases; essential for replication/repair | |
| Dideoxycytidine Triphosphate (ddCTP) | Lacks 3'-OH on deoxyribose | Chain termination in DNA synthesis | Inhibits HIV reverse transcriptase; used in antiviral therapies | |
| 3-Deaza-2'-Deoxyuridine Triphosphate | 3-nitrogen replaced with carbon | Enzyme inhibition studies | Altered hydrogen bonding disrupts nucleotide incorporation |
Key Findings from Comparative Studies
Functional Group Impact: 5-ICTP: The iodine atom at C5 enhances UV crosslinking efficiency in nucleic acid labeling, a feature absent in unmodified CTP . ddCTP: The absence of a 3'-OH group prevents phosphodiester bond formation, making it a potent chain terminator in viral genome replication .
Enzyme Interactions :
- CTP modulates aspartate carbamoyltransferase allosterically, whereas 5-ICTP and ddCTP exhibit competitive inhibition due to structural hindrance .
- dCTP’s deoxyribose sugar enables precise recognition by DNA polymerases, unlike ribose-containing CTP .
Therapeutic Applications :
- ddCTP is FDA-approved for HIV treatment, while 5-ICTP remains investigational for emerging viral pathogens .
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting and quantifying ethenocytidine triphosphate in biological samples?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy for sensitive detection. For quantification, calibrate with synthetic this compound standards and validate with spike-recovery experiments in relevant matrices (e.g., cell lysates or extracellular fluid). Microdialysis coupled with high-performance liquid chromatography (HPLC) can track dynamic changes in extracellular concentrations, as demonstrated in ATP studies .
Q. How can researchers synthesize this compound with high purity for experimental use?
- Methodological Answer : Optimize enzymatic synthesis using purified nucleotidyltransferases or kinases, as seen in modified nucleotide production (e.g., TheraPure GMP nucleotides). Chemical synthesis requires protecting-group strategies to avoid side reactions. Purify via anion-exchange chromatography or reverse-phase HPLC, and confirm purity using UV-spectroscopy and mass spectrometry .
Advanced Research Questions
Q. What experimental approaches can elucidate the mechanism of this compound in antiviral or enzymatic pathways?
- Methodological Answer : Employ RNA polymerase inhibition assays to test competitive binding against natural substrates (e.g., CTP). Use kinetic studies (Km, Vmax) to compare substrate efficiency. Structural analysis via X-ray crystallography or cryo-EM can identify binding motifs, as shown in CRISPR-associated Cas10 ATPase studies .
Q. How should researchers address contradictory findings in studies on this compound’s cellular effects?
- Methodological Answer : Conduct dose-response and time-course experiments to identify context-dependent effects. Use analysis of covariance (ANCOVA) to control for baseline variability, as applied in ATP flux studies post-traumatic brain injury. Replicate findings across multiple cell lines or animal models to isolate confounding variables .
Q. What strategies are effective for studying this compound’s interaction with nucleic acid polymerases?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Mutagenesis of polymerase active sites (e.g., GGDD motifs in Cas10) can pinpoint critical residues. Pair with molecular dynamics simulations to model conformational changes during substrate incorporation .
Q. How can researchers assess the ecological impact of this compound given limited toxicity data?
- Methodological Answer : Perform standardized biodegradation tests (OECD 301) and acute toxicity assays using model organisms (e.g., Daphnia magna). Use soil column experiments to evaluate mobility, and apply read-across methods from structurally similar compounds (e.g., cytidine triphosphate derivatives) where data gaps exist .
Q. What advanced techniques resolve the structural dynamics of this compound in solution?
- Methodological Answer : Utilize multidimensional NMR (e.g., - COSY, HSQC) for atomic-level resolution of conformational states. Pair with small-angle X-ray scattering (SAXS) to study aggregation behavior. For crystalline samples, synchrotron X-ray diffraction provides high-resolution structural data .
Guidance for Experimental Design & Data Analysis
- Statistical rigor : Apply repeated-measures ANOVA for longitudinal data (e.g., time-dependent ATP efflux) and Tukey’s post hoc tests for multi-group comparisons, as demonstrated in neurochemical studies .
- Data presentation : Use scatterplots with error bars for kinetic parameters and heatmaps for dose-response relationships. Annotate chromatograms/spectra with peak integration values to validate purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
